(R)-tert-butyl (2-amino-1-phenylethyl)carbamate (CAS: 137102-65-9) is an orthogonally protected, enantiopure 1,2-diamine building block characterized by a free primary aliphatic amine and a Boc-protected benzylic amine. This specific structural arrangement provides absolute regiocontrol for sequential N-functionalization, making it a highly valued precursor for asymmetric organocatalysts, chiral ligands, and active pharmaceutical ingredients (APIs) [1]. By masking the more sterically hindered benzylic amine, it allows buyers to execute high-yielding, selective couplings at the primary amine without the risk of bis-functionalization, streamlining the synthesis of complex chiral scaffolds.
Substituting this compound with unprotected (R)-1-phenylethane-1,2-diamine results in severe regioselectivity failures during electrophilic coupling, typically yielding complex statistical mixtures of N1-functionalized, N2-functionalized, and bis-functionalized products that drastically reduce overall yield and require expensive chromatographic separation [1]. Conversely, substituting with the Cbz-protected analog introduces downstream deprotection incompatibilities; Cbz removal requires catalytic hydrogenation, which destroys reducible functional groups (e.g., alkenes, alkynes, aryl halides) present in complex API intermediates. Furthermore, substituting with the racemic form necessitates late-stage chiral resolution, which inherently caps the maximum theoretical yield at 50% and significantly increases process mass intensity (PMI) and manufacturing costs.
When subjected to standard acylation or sulfonylation, (R)-tert-butyl (2-amino-1-phenylethyl)carbamate provides exclusive functionalization at the primary aliphatic amine (C2 position), completely avoiding the benzylic amine. Comparative process data shows that mono-Boc protected diamines achieve >95% regioselective yield in these steps[1]. In contrast, using unprotected (R)-1-phenylethane-1,2-diamine under identical stoichiometric conditions typically yields a complex mixture, with the desired mono-functionalized product often isolated at <40% yield due to competitive bis-acylation.
| Evidence Dimension | Regioselective yield of desired mono-acylated intermediate |
| Target Compound Data | >95% yield (single regioisomer) |
| Comparator Or Baseline | Unprotected (R)-1-phenylethane-1,2-diamine (<40% yield, mixture of 3 products) |
| Quantified Difference | >55% absolute yield improvement and elimination of bis-acylation |
| Conditions | Standard electrophilic coupling (e.g., acyl chloride, Et3N, DCM, 0 °C to RT) |
Eliminates the need for complex, low-yielding chromatographic separations of regioisomers, drastically improving throughput in API and ligand manufacturing.
The Boc protecting group on (R)-tert-butyl (2-amino-1-phenylethyl)carbamate is cleanly removed using mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) at room temperature. This chemoselective deprotection leaves reducible functional groups, such as aryl halides, alkenes, and alkynes, completely intact (>99% recovery)[1]. In contrast, the Cbz-protected analog requires catalytic hydrogenation (Pd/C, H2) for removal, which routinely causes >90% degradation or off-target reduction of these sensitive moieties, leading to catastrophic yield losses in complex API synthesis.
| Evidence Dimension | Recovery of reducible functional groups during deprotection |
| Target Compound Data | >99% recovery (using TFA/DCM) |
| Comparator Or Baseline | Cbz-protected analog (<10% recovery due to off-target reduction via Pd/C, H2) |
| Quantified Difference | >89% improvement in functional group survival |
| Conditions | Deprotection in the presence of an aryl bromide or alkene moiety |
Enables the synthesis of highly functionalized downstream targets without premature destruction of critical reactive handles.
Procuring the enantiopure (R)-tert-butyl (2-amino-1-phenylethyl)carbamate directly imparts >98% enantiomeric excess (ee) to downstream intermediates, such as TRPM8 antagonists or chiral thiourea catalysts [1]. Using the racemic tert-butyl (2-amino-1-phenylethyl)carbamate requires late-stage chiral HPLC resolution or diastereomeric salt crystallization, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and significantly increases solvent consumption and process time.
| Evidence Dimension | Maximum theoretical yield of the desired enantiomer |
| Target Compound Data | 100% theoretical yield (maintains >98% ee) |
| Comparator Or Baseline | Racemic mixture (capped at 50% yield post-resolution) |
| Quantified Difference | 2x increase in theoretical yield and elimination of chiral chromatography |
| Conditions | Multi-step asymmetric API or ligand synthesis |
Direct procurement of the enantiopure building block halves raw material waste and avoids the severe cost bottleneck of preparative chiral chromatography.
The compound serves as an essential chiral precursor for substituted cyclohexanecarboxamides and related TRPM8 antagonists (e.g., for treating oropharyngeal dysphagia or chronic cough) [1]. The specific (R)-configuration and the ability to perform regioselective amide coupling at the primary amine are critical for establishing the correct pharmacophore and achieving high target binding affinity.
Ideal for synthesizing bifunctional chiral thiourea or squaramide catalysts [2]. The free primary amine is reacted with an isothiocyanate or squarate ester, followed by mild acidic Boc deprotection to reveal the benzylic amine for further functionalization, ensuring a high-yielding, regiocontrolled synthesis without disturbing sensitive functional groups.
Used as a precise chiral diamine backbone for transition metal ligands in asymmetric catalysis [2]. The pre-established stereocenter and orthogonal protection streamline the assembly of unsymmetrical ligand frameworks, avoiding the low yields associated with unprotected diamine mixtures.